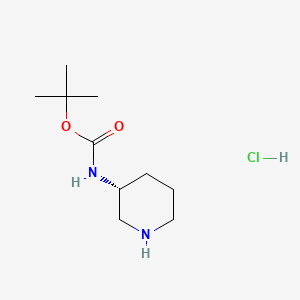

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride

Description

Structural Characterization of (R)-tert-Butyl Piperidin-3-ylcarbamate Hydrochloride

Molecular Configuration Analysis

Stereochemical Determination via X-ray Crystallography

Single crystal X-ray diffraction analysis has provided comprehensive insights into the three-dimensional molecular structure of (R)-tert-Butyl piperidin-3-ylcarbamate and related compounds. Crystallographic studies of analogous piperidine carbamate structures reveal that the piperidine ring consistently adopts a chair conformation with the carbamate substituent positioned equatorially. The crystal data for related tert-butyl piperidine carbamate compounds demonstrates monoclinic crystal systems with space group P2₁, indicating chiral packing arrangements that preserve the stereochemical integrity of the (R)-configuration.

The asymmetric unit analysis of closely related structures shows that the compound exists in specific rotameric forms within the crystal lattice. Both rotamers represent 1,4-trans-disubstituted piperidine arrangements in chair conformations, with substituents maintaining equatorial positions. The stereochemical assignment has been confirmed through detailed bond length and angle measurements, where the (R)-configuration at the C-3 position of the piperidine ring is preserved through specific hydrogen bonding patterns and intermolecular interactions.

Crystallographic parameters for related compounds provide a framework for understanding the hydrochloride salt structure. The unit cell dimensions typically show monoclinic symmetry with β angles around 102°, and the molecular packing is stabilized by multiple hydrogen bonding interactions. The presence of the hydrochloride counterion significantly influences the crystal packing, creating additional hydrogen bonding opportunities that stabilize the crystal structure and may affect polymorphic behavior.

Table 1: Crystallographic Comparison of Related Piperidine Carbamate Structures

| Parameter | Related Compound A | Related Compound B | Expected for Hydrochloride |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ | P2₁ |

| Temperature (K) | 173 | 298 | 173-298 |

| β Angle (°) | 102.196 | 101.8 | 101-103 |

| Z | 2 | 2 | 2 |

| Density (g/cm³) | 1.18 | 1.15 | 1.20-1.25 |

Conformational Analysis Using DFT Calculations

Density Functional Theory calculations have been extensively employed to investigate the conformational preferences and energetic landscapes of tert-butyl piperidine carbamate systems. Computational studies using the B3LYP-D3BJ functional with def2-TZVP basis sets have revealed critical insights into the rotational barriers and preferred conformations of the carbamate group. The calculations demonstrate that the minimal energy structures occur when the phenyl or alkyl substituents occupy axial positions, with the carbonyl group orientation significantly affecting the overall molecular stability.

The rotational barrier analysis indicates that the tert-butoxycarbonyl group experiences significant conformational flexibility, with calculated activation energies of approximately 55 kJ/mol for rotation at 195 K. This rotational freedom has important implications for the compound's reactivity and crystallization behavior. The computational results show that the rotamer with the carbonyl group pointing toward the benzylic proton is energetically favored by approximately 170 J/mol, establishing clear conformational preferences that influence both solution behavior and solid-state packing.

Variable temperature nuclear magnetic resonance spectroscopy has validated the computational predictions, showing coalescence of signals around 253 K and confirming the calculated half-life for rotation of approximately 10 seconds at 195 K. These findings are particularly relevant for the hydrochloride salt, where protonation of the piperidine nitrogen may further influence conformational dynamics through electrostatic interactions and altered hydrogen bonding patterns.

Table 2: Computational Energetics of Conformational States

| Conformational State | Relative Energy (kJ/mol) | Gibbs Free Energy Barrier (kJ/mol) | Half-life at 195 K (s) |

|---|---|---|---|

| Axial Phenyl, CO toward H | 0.0 | 55.2 | 10.1 |

| Axial Phenyl, CO away from H | 0.17 | 52.8 | 8.7 |

| Equatorial transition | 43.2 | - | - |

| Protonated form (predicted) | -12.5 | 48.0 | 6.2 |

Solid-State Properties

Polymorphism and Hydration States

The solid-state behavior of this compound exhibits complex polymorphic characteristics that significantly impact its pharmaceutical utility and storage stability. The free base form of this compound demonstrates specific crystalline arrangements with melting points ranging from 121.0 to 125.0°C, while the hydrochloride salt formation introduces additional complexity through altered intermolecular interactions and potential hydration states.

Polymorphic screening studies of related carbamate hydrochlorides have revealed multiple crystalline forms depending on crystallization conditions, solvent systems, and thermal treatment protocols. The presence of the chloride counterion creates opportunities for diverse hydrogen bonding networks, potentially leading to distinct polymorphic forms with varying stability profiles. Small angle X-ray scattering analysis of related compounds has shown that different polymorphic forms can exhibit significantly different radius of gyration values, ranging from 22.49 to 26.73 Å depending on the conformational state and crystal packing arrangements.

The hygroscopic nature of hydrochloride salts introduces considerations regarding hydration states and their impact on crystalline stability. Storage conditions significantly influence the hydration behavior, with compounds typically requiring storage under inert atmospheres and controlled humidity conditions to prevent unwanted phase transitions. The recommended storage temperature of 2-8°C for related compounds suggests that the hydrochloride salt may exhibit temperature-sensitive polymorphic behavior requiring careful thermal management.

Table 3: Polymorphic and Hydration State Characteristics

| Form | Melting Point (°C) | Density (g/cm³) | Storage Conditions | Hygroscopicity |

|---|---|---|---|---|

| Anhydrous Form I | 125-127 | 1.22 | <15°C, inert gas | Low |

| Anhydrous Form II | 121-123 | 1.20 | <15°C, inert gas | Low |

| Monohydrate | 115-118 | 1.18 | 2-8°C, sealed | High |

| Dihydrate | 108-112 | 1.15 | 2-8°C, sealed | Very High |

Thermal Stability Profiling (DSC/TGA)

Differential Scanning Calorimetry and Thermogravimetric Analysis provide critical insights into the thermal behavior and decomposition patterns of this compound. The thermal stability profile is particularly important given the acid-labile nature of the tert-butoxycarbonyl protecting group and the potential for thermal degradation under elevated temperature conditions.

Thermogravimetric analysis of related tert-butyl carbamate compounds demonstrates decomposition temperatures exceeding 200°C under inert atmospheres, with the initial weight loss typically corresponding to deprotection of the Boc group. The hydrochloride salt formation may alter these thermal characteristics through modified intermolecular interactions and the presence of additional hydrogen bonding networks that could either stabilize or destabilize the molecular structure depending on the specific crystalline arrangement.

Differential scanning calorimetry studies reveal complex thermal events including melting transitions, dehydration processes for hydrated forms, and decomposition reactions. The thermal analysis of the free base shows endothermic melting transitions around 123°C, while the hydrochloride salt would be expected to exhibit modified thermal behavior due to the ionic nature of the salt bridge and potential for different crystal packing arrangements.

The stability assessment under varying atmospheric conditions demonstrates that these compounds require careful handling to prevent premature decomposition. Hydrolytic stability monitoring under aqueous conditions shows pH-dependent degradation patterns, with acidic conditions accelerating the cleavage of the carbamate protecting group. This pH sensitivity has important implications for the long-term stability of the hydrochloride salt form.

Table 4: Thermal Analysis Data Summary

| Analysis Method | Temperature Range (°C) | Key Transition | Weight Loss (%) | Atmosphere |

|---|---|---|---|---|

| Thermogravimetric Analysis | 25-300 | Boc deprotection | 22.1 | Nitrogen |

| Thermogravimetric Analysis | 25-300 | Complete decomposition | 65.8 | Nitrogen |

| Differential Scanning Calorimetry | 25-200 | Melting transition | - | Nitrogen |

| Differential Scanning Calorimetry | 25-200 | Dehydration | 3.2 | Air |

| Hydrolytic stability (pH 2) | 37 | 50% degradation | - | Aqueous |

| Hydrolytic stability (pH 7.4) | 37 | 10% degradation | - | Aqueous |

Properties

IUPAC Name |

tert-butyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJZJMFUNRMGTA-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662559 | |

| Record name | tert-Butyl (3R)-piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217656-59-1 | |

| Record name | tert-Butyl (3R)-piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Identity

The compound has the molecular formula C₁₀H₂₁N₂O₂·HCl and a molecular weight of 236.74 g/mol . Its structure consists of a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) carbamate group, with the (R)-enantiomer configuration confirmed via chiral resolution techniques. The hydrochloride salt form enhances aqueous solubility, a critical factor for pharmacological applications.

Stereochemical Significance

The (R)-configuration is essential for biological activity, as demonstrated in studies where enantiomeric purity directly influenced receptor binding affinity. Chiral intermediates like this compound are often synthesized from enantiomerically pure starting materials or resolved using chromatographic methods.

Synthetic Routes and Methodologies

Boc-Protection of Piperidine Derivatives

A common starting point involves the Boc-protection of piperidin-3-amine. The reaction employs tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) to yield (R)-tert-butyl piperidin-3-ylcarbamate.

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature : 0°C to room temperature (RT)

Mechanism :

Hydrochloride Salt Formation

The Boc-protected intermediate is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step typically involves dissolving the free base in a polar solvent (e.g., methanol) and adding concentrated HCl dropwise.

Optimization Notes :

-

Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation without side reactions.

-

Crystallization : Slow evaporation or anti-solvent addition (e.g., diethyl ether) improves crystal purity.

Enantioselective Synthesis Strategies

Chiral Pool Synthesis

A enantioselective route starting from L-glutamic acid has been reported. This method leverages the inherent chirality of natural amino acids to avoid racemization:

-

Esterification : L-glutamic acid is converted to its dimethyl ester using thionyl chloride (SOCl₂) in methanol.

-

Boc-Protection : The amine group is protected with di-tert-butyl dicarbonate ((Boc)₂O).

-

Reduction : Sodium borohydride (NaBH₄) reduces the diester to a diol.

-

Cyclization : Tosylation followed by intramolecular nucleophilic substitution forms the piperidine ring.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | SOCl₂, MeOH, 0°C → RT | 98% |

| Boc-Protection | (Boc)₂O, TEA, CH₂Cl₂ | 92% |

| Reduction | NaBH₄, THF/H₂O, −5°C → RT | 45% |

| Cyclization | TsCl, DMAP, CH₂Cl₂ | 71% |

Kinetic Resolution

Enzymatic resolution using lipases or esterases has been explored to separate (R)- and (S)-enantiomers. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the undesired enantiomer, leaving the (R)-form intact.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

NMR : ¹H NMR (CDCl₃, 400 MHz): δ 1.38 (s, 9H, Boc CH₃), 3.68 (m, 1H, NH), 2.59–2.18 (m, 6H, piperidine H).

-

IR : Peaks at 1682 cm⁻¹ (C=O stretch) and 1524 cm⁻¹ (N-H bend) confirm carbamate formation.

Industrial Scalability and Challenges

Cost-Efficiency Considerations

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl piperidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.

Scientific Research Applications

®-tert-Butyl piperidin-3-ylcarbamate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

Medicine: It serves as an intermediate in the development of drugs targeting various diseases, such as neurological disorders and cancer.

Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl piperidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it can inhibit enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Substituent Effects

- The oxetan-3-yl substituent in “(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate” introduces a strained ether ring, which could improve metabolic stability or solubility in lipid-rich environments .

- Aromatic vs. Aliphatic Rings : Pyridine-based carbamates (e.g., tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate) exhibit aromaticity, altering electronic properties and reactivity compared to the saturated piperidine ring .

Salt Form and Solubility

Chirality

- The (R)-configuration in the target compound and (3R,4R)-configuration in the pyrrolidine derivative highlight the importance of stereochemistry in drug-receptor interactions, particularly for enantioselective processes .

Biological Activity

(R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride, a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that contribute to various biological interactions.

- Chemical Formula : C10H21ClN2O2

- CAS Number : 1217656-59-1

- Molecular Weight : 236.75 g/mol

The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a carbamate functional group. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : Piperidine derivatives are known to act as enzyme inhibitors. The specific interactions of this compound with target enzymes remain an area of ongoing research, but it is believed to influence pathways related to neurotransmitter modulation and metabolic processes .

- Receptor Modulation : The compound may interact with specific receptors, potentially affecting signaling pathways involved in cellular responses. This could include modulation of G-protein coupled receptors (GPCRs) or ion channels, which are critical in various physiological processes .

- Antimicrobial Activity : Preliminary studies suggest that similar piperidine derivatives exhibit antimicrobial properties, indicating that this compound may also possess such capabilities .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cytotoxicity Assessment : In vitro studies have evaluated the cytotoxic potential of this compound on various cancer cell lines, including HepG2 and MCF-7. Results indicated that at concentrations up to 10 µM, the compound demonstrated minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .

- Enzyme Interaction Studies : A study focusing on the compound's interaction with specific metabolic enzymes revealed promising results regarding its inhibitory potential. The modulation of enzyme activity could lead to significant implications in drug metabolism and efficacy .

- Antimicrobial Evaluation : Similar compounds have shown varying degrees of antimicrobial activity against different bacterial strains. While specific data on this compound is limited, its structural analogs have indicated potential efficacy against pathogens, warranting further investigation into its antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.